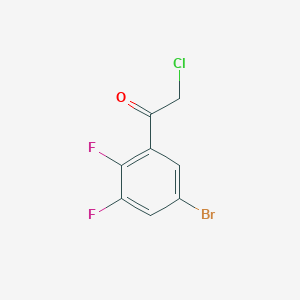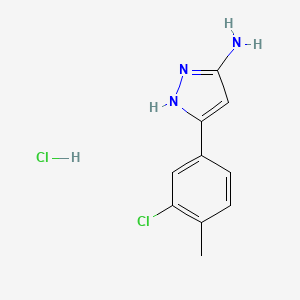![molecular formula C11H7ClF3N B13717787 2-[2-Chloro-4-(trifluoromethyl)phenyl]pyrrole](/img/structure/B13717787.png)
2-[2-Chloro-4-(trifluoromethyl)phenyl]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-Chloro-4-(trifluoromethyl)phenyl]pyrrole is an organic compound characterized by the presence of a pyrrole ring substituted with a 2-chloro-4-(trifluoromethyl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Chloro-4-(trifluoromethyl)phenyl]pyrrole typically involves the reaction of 2-chloro-4-(trifluoromethyl)benzaldehyde with pyrrole under acidic or basic conditions. The reaction can be catalyzed by various agents, including Lewis acids or bases, to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[2-Chloro-4-(trifluoromethyl)phenyl]pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-[2-Chloro-4-(trifluoromethyl)phenyl]pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of materials with unique properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)phenyl isocyanate
- N-[2-Chloro-4-(trifluoromethyl)phenyl]-D-valine (RS)-cyano(3-phenoxyphenyl)methyl ester
Uniqueness
Compared to similar compounds, 2-[2-Chloro-4-(trifluoromethyl)phenyl]pyrrole is unique due to its specific substitution pattern on the pyrrole ring, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H7ClF3N |
|---|---|
Molecular Weight |
245.63 g/mol |
IUPAC Name |
2-[2-chloro-4-(trifluoromethyl)phenyl]-1H-pyrrole |
InChI |
InChI=1S/C11H7ClF3N/c12-9-6-7(11(13,14)15)3-4-8(9)10-2-1-5-16-10/h1-6,16H |
InChI Key |
WVRVUIQVVLUECN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)C2=C(C=C(C=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


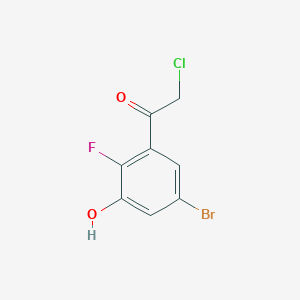

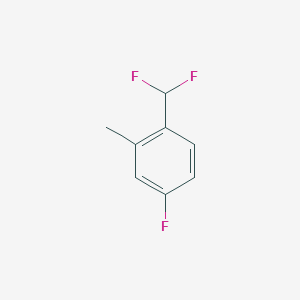
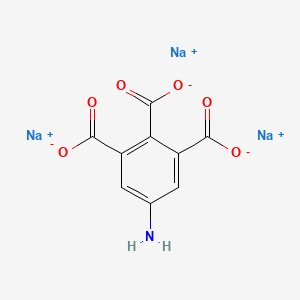
![(5-Amino-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13717726.png)
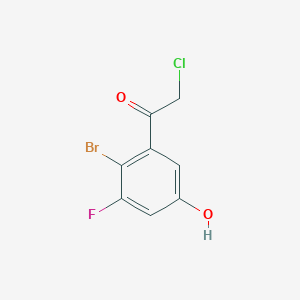
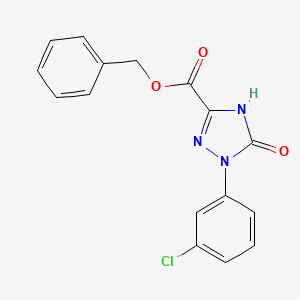
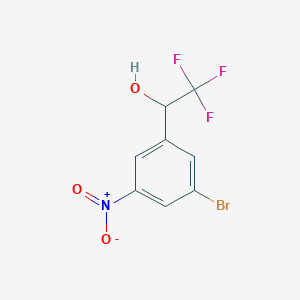
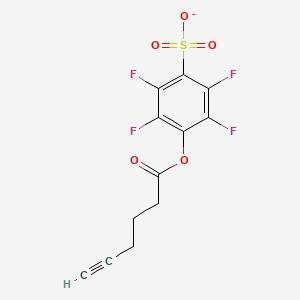
![7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13717772.png)
